molecular formula C11H16O B8287771 1-Isobutyl-3-methoxybenzene

1-Isobutyl-3-methoxybenzene

Cat. No.: B8287771
M. Wt: 164.24 g/mol
InChI Key: RKFHHEGFYAISAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutyl-3-methoxybenzene (CAS 57568-45-3) is a synthetic organic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . This molecule features a benzene ring substituted with an isobutyl group (a 2-methylpropyl chain) at the 1-position and a methoxy group (-OCH3) at the 3-position, classifying it as a disubstituted aromatic ether. The methoxy group is a strong activator of the aromatic ring, making it highly electron-rich and significantly more reactive than unsubstituted benzene towards electrophilic aromatic substitution reactions; this functional group is ortho- and para-directing, guiding incoming electrophiles to specific positions on the ring . As an analog of anisole (methoxybenzene), a compound widely used in organic synthesis , this compound serves as a valuable building block in research for developing more complex molecules. Its structure suggests potential applications as a synthetic intermediate in medicinal chemistry for drug discovery and in material science for the creation of specialty chemicals. The isobutyl side chain enhances the compound's hydrophobicity, which can influence its solubility in organic solvents and its interaction with biological systems. This product is provided as a high-purity material for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it is expected to be flammable and may cause irritation to the skin, eyes, and respiratory system .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methoxy-3-(2-methylpropyl)benzene

InChI

InChI=1S/C11H16O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-6,8-9H,7H2,1-3H3

InChI Key

RKFHHEGFYAISAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC=C1)OC

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 1 Isobutyl 3 Methoxybenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orguomustansiriyah.edu.iq The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate known as an arenium ion or sigma complex. msu.edu The rate and regioselectivity of the substitution are significantly influenced by the substituents already present on the ring. uomustansiriyah.edu.iq

In methoxybenzene (anisole) systems, the methoxy (B1213986) (-OCH₃) group is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.org This directing effect is primarily governed by resonance. The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. pressbooks.puborganicchemistrytutor.com This donation of electron density stabilizes the positive charge in the arenium ion intermediate when the electrophile attacks at these positions. libretexts.org

As shown in the resonance structures for electrophilic attack on anisole (B1667542), the intermediates for ortho and para attack have a resonance form where the positive charge is delocalized onto the oxygen atom, creating a particularly stable oxonium ion structure. The intermediate for meta attack does not benefit from this stabilization. Consequently, the activation energy for ortho and para substitution is lower, and these products are formed much faster. organicchemistrytutor.com

In 1-isobutyl-3-methoxybenzene, the aromatic ring is disubstituted. Both the methoxy group and the isobutyl group are classified as activating groups, meaning they make the ring more reactive towards electrophiles than benzene itself. msu.edu

Methoxy Group (-OCH₃): As discussed, this is a strongly activating group due to its ability to donate electron density via resonance (+R effect). libretexts.org It strongly directs incoming electrophiles to the ortho and para positions.

Isobutyl Group (-CH₂CH(CH₃)₂): This alkyl group is a weakly activating group. It donates electron density to the ring through a positive inductive effect (+I effect), which stabilizes the arenium ion intermediate. libretexts.org Like other alkyl groups, it is also an ortho, para-director. libretexts.org

When two activating groups are present on a benzene ring, the directing influence is determined by the more powerful activating group. masterorganicchemistry.com In this case, the methoxy group's resonance effect is significantly stronger than the isobutyl group's inductive effect. Therefore, the methoxy group dictates the position of substitution. The positions ortho and para to the methoxy group (C2, C4, and C6) are the most activated sites for electrophilic attack.

The final product distribution is a result of the interplay between these electronic effects and steric hindrance. masterorganicchemistry.comlibretexts.org

Position 2: Ortho to methoxy, ortho to isobutyl. Highly activated but sterically hindered by the adjacent bulky isobutyl group.

Position 4: Para to methoxy, ortho to isobutyl. Highly activated and less sterically hindered than position 2.

Position 6: Ortho to methoxy, meta to isobutyl. Highly activated and least sterically hindered.

Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution at the C4 and C6 positions being the most favored. Attack at the C2 position is electronically favorable but sterically disfavored.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position of AttackRelation to -OCH₃Relation to -IsobutylElectronic ActivationSteric HindrancePredicted Outcome
C2OrthoOrthoHighHighMinor Product
C4ParaOrthoHighModerateMajor Product
C5MetaParaLowLowTrace/None
C6OrthoMetaHighLowMajor Product

Oxidation Reactions of the Alkyl Side Chain and Aromatic Ring

The benzene ring is generally resistant to strong oxidizing agents. However, the presence of an alkyl side chain with at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the ring) makes the molecule susceptible to oxidation. pressbooks.pubjove.com

In this compound, the isobutyl group possesses a benzylic carbon with two hydrogen atoms. When treated with strong oxidizing agents such as hot, acidic potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, the entire isobutyl side chain is oxidized to a carboxylic acid group (-COOH). pressbooks.pubkhanacademy.org The aromatic ring and the methoxy group remain unaffected by these conditions. jove.com The product of this reaction is 3-methoxybenzoic acid.

The mechanism of side-chain oxidation is complex but is understood to involve the formation of a benzylic radical as an intermediate, which is stabilized by resonance with the aromatic ring. pressbooks.publibretexts.org This initial radical formation is the key step that explains the specific reactivity at the benzylic position. pressbooks.pub Compounds lacking a benzylic hydrogen, such as tert-butylbenzene, are inert to these oxidation conditions. libretexts.orgucalgary.ca

Reduction Reactions of the Aromatic Nucleus and Functional Groups

Reduction reactions of this compound can target either the aromatic ring or the methoxy functional group, depending on the reagents and conditions employed.

Birch Reduction of the Aromatic Nucleus: The Birch reduction is a characteristic reaction of aromatic rings, employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgyoutube.com This reaction reduces the aromatic ring to a non-conjugated 1,4-cyclohexadiene. masterorganicchemistry.com It does not reduce the ring completely to a cyclohexane. wikipedia.org The regioselectivity of the Birch reduction is determined by the electronic nature of the substituents.

For an electron-donating group (EDG) like the methoxy or isobutyl group, the reduction occurs in a way that the substituent remains on a carbon with a double bond in the product. masterorganicchemistry.comyoutube.com In the case of this compound, the methoxy group's influence is dominant, and the expected product would be 1-isobutyl-3-methoxy-1,4-cyclohexadiene.

Reduction of the Aryl Ether Functional Group: The C(aryl)-O bond in methoxybenzene derivatives is strong and generally difficult to cleave. However, catalytic hydrogenolysis can achieve this reduction. This process involves the cleavage of a bond by hydrogen, typically in the presence of a metal catalyst. Heterogeneous nickel catalysts have been shown to be effective for the hydrogenolysis of aryl ethers to the corresponding arenes (Ar-OR → Ar-H) without reducing the aromatic ring itself. acs.org Iridium-based catalysts have also been developed for the selective hydrogenolysis of the sp³ C-O bond in aryl methyl ethers, which would convert the methoxy group to a hydroxyl group, and subsequently, the C(sp²)-OH bond can also be reduced. nih.gov Mechanistic studies on nickel-catalyzed systems suggest a pathway involving oxidative addition of the C-O bond to a Ni(0) center, followed by steps like β-hydride elimination from the methoxide (B1231860) ligand. nih.gov

Metal-Catalyzed Coupling Reactions Involving Aryl Ethers

The robust C(aryl)-O bond of aryl ethers like this compound can be activated by transition metal catalysts, particularly nickel, to participate in cross-coupling reactions. nih.gov This strategy is synthetically valuable as it allows phenols and their derivatives to be used as alternatives to aryl halides in forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Low-valent nickel complexes, often supported by N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, can catalytically cleave the C-O bond. nih.govacs.org This allows the aryl group to be coupled with various nucleophilic partners.

Examples of such transformations include:

Kumada-Tamao-Corriu Coupling: Nickel catalysts facilitate the cross-coupling of methoxyarenes with Grignard reagents (alkyl-MgX or aryl-MgX), enabling the formation of new C-C bonds by replacing the methoxy group. acs.orgnih.gov

Suzuki-Miyaura Coupling: Using organoboron reagents (boronic acids or esters) as the nucleophile, nickel catalysis can achieve the formation of biaryl compounds or alkylated arenes from anisole derivatives. nih.gov

Sonogashira-type Coupling: The introduction of alkyne moieties has been achieved through nickel-catalyzed coupling of anisoles with alkynylmagnesium reagents, a reaction difficult to achieve with other methods. nih.govacs.org

The general mechanism for these reactions involves the oxidative addition of the C(aryl)-O bond to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. nih.gov

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The outcome of chemical reactions can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy (Eₐ). thecatalyst.org

Thermodynamic Control: At higher temperatures or longer reaction times, where the reaction is reversible, the major product is the most stable one, i.e., the one with the lowest Gibbs free energy (G). thecatalyst.orgstackexchange.com

In the context of electrophilic aromatic substitution of this compound, the formation of ortho and para isomers (relative to the methoxy group) is kinetically favored due to the superior resonance stabilization of the arenium ion intermediates, which lowers the activation energy of the rate-determining step. stackexchange.com

However, some SEAr reactions, such as sulfonation, are reversible. stackexchange.com In such cases, a thermodynamically more stable product, which might be a different isomer, could be favored under conditions that allow for equilibrium to be reached (e.g., high temperature). stackexchange.comsapub.org For instance, if the kinetically favored product suffers from significant steric strain, it might isomerize to a more stable, less-hindered product under thermodynamic control.

The Hammett equation provides a quantitative tool to analyze the effect of substituents on the reaction rates and equilibrium constants of reactions involving benzene derivatives. wikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted reactant (benzene).

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. libretexts.org

ρ (rho) is the reaction constant, which measures the sensitivity of a reaction to substituent effects. libretexts.org A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which is characteristic of electrophilic aromatic substitution where a positive charge develops in the transition state. wikipedia.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete assignment of all proton and carbon signals in 1-Isobutyl-3-methoxybenzene can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the isobutyl group. The electron-donating methoxy group and the electron-donating (by hyperconjugation) isobutyl group influence the chemical shifts of the aromatic protons. The methoxy group directs ortho and para, while the isobutyl group also directs ortho and para.

The aromatic region would likely show complex splitting patterns due to the meta-substitution. The proton at the C2 position would appear as a singlet or a finely split triplet. The protons at C4 and C6 would be doublets or multiplets, and the proton at C5 would likely be a triplet. The aliphatic region will show a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons of the isobutyl group. The methoxy group will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (C2, C4, C5, C6)6.7 - 7.2Multiplet4H
Methoxy (-OCH₃)~3.80Singlet3H
Methylene (-CH₂-)~2.45Doublet2H
Methine (-CH-)~1.85Multiplet1H
Methyl (-CH₃)~0.90Doublet6H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. This compound has 11 carbon atoms, but due to the symmetry of the isobutyl group's methyls, fewer than 11 signals might be expected if there were more symmetry in the molecule. However, given the substitution pattern, all 10 unique carbon environments should be distinguishable. The carbons attached to the oxygen of the methoxy group and the carbons of the aromatic ring will appear at lower field (higher ppm) compared to the aliphatic carbons of the isobutyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-O (C3)~159
Aromatic C-isobutyl (C1)~142
Aromatic CH (C5)~129
Aromatic CH (C6)~120
Aromatic CH (C4)~115
Aromatic CH (C2)~111
Methoxy (-OCH₃)~55
Methylene (-CH₂-)~45
Methine (-CH-)~29
Methyl (-CH₃)~22

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between the methylene protons and the methine proton of the isobutyl group, and between the methine proton and the two methyl groups. It would also help in tracing the connectivity of the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlations). This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (and sometimes four). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons of the isobutyl group to the C1, C2, and C6 carbons of the aromatic ring, confirming the attachment point of the alkyl chain. Similarly, correlations from the methoxy protons to the C3 carbon would confirm the position of the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
C-O-C (ether)Asymmetric Stretching1275 - 1200
C-O-C (ether)Symmetric Stretching1075 - 1020
Aromatic C-HBending (out-of-plane)900 - 675

The presence of a strong band around 1250 cm⁻¹ for the asymmetric C-O-C stretch and another strong band around 1050 cm⁻¹ for the symmetric stretch would be indicative of the aryl alkyl ether functionality. The bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions would confirm the presence of the aromatic ring, while the absorptions in the 3000-2850 cm⁻¹ range would correspond to the isobutyl group.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

For this compound (C₁₁H₁₆O), the molecular weight is 164.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the cleavage of the isobutyl group and rearrangements.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
164[C₁₁H₁₆O]⁺Molecular Ion (M⁺)
149[M - CH₃]⁺Loss of a methyl radical from the methoxy group or isobutyl group
121[M - C₃H₇]⁺Loss of a propyl radical
107[M - C₄H₉]⁺Loss of the isobutyl radical (Benzylic cleavage)
91[C₇H₇]⁺Tropylium ion (rearrangement)
77[C₆H₅]⁺Phenyl cation

The base peak would likely be at m/z = 121, resulting from the stable benzylic cation formed after the loss of a propyl radical. The peak at m/z=107, from the loss of the isobutyl group, would also be significant.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

As this compound is a liquid at room temperature, X-ray crystallography cannot be performed on the parent compound itself. However, if a suitable solid derivative of the compound could be synthesized and crystallized, this technique would provide the most definitive structural proof. It would yield precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique is particularly valuable for confirming the absolute stereochemistry in chiral molecules, although this compound is achiral.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectroscopy provides insights into the π-electron system of the benzene (B151609) ring and the influence of its substituents. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy molecular orbitals. In the case of substituted benzenes, the most significant electronic transitions are typically π→π* transitions.

The benzene chromophore itself exhibits a strong absorption band (the E2-band) around 204 nm and a weaker, vibrationally structured band (the B-band) around 256 nm. The presence of substituents on the benzene ring can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

In this compound, the benzene ring is substituted with an isobutyl group and a methoxy group at the meta-position. Both of these substituents are generally considered to be electron-donating.

Methoxy Group (-OCH₃): This is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The oxygen atom has non-bonding electrons (n-electrons) that can interact with the π-system of the benzene ring through resonance. This interaction increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in molar absorptivity) of the primary (E-band) and secondary (B-band) benzene absorption bands. The possibility of n→π* transitions also exists, though these are typically much weaker than π→π* transitions.

Isobutyl Group (-CH₂CH(CH₃)₂): Alkyl groups are weakly electron-donating through an inductive effect. This also leads to a slight bathochromic shift of the benzene absorption bands, although the effect is generally less pronounced than that of a methoxy group.

Due to the combined effects of the methoxy and isobutyl groups, it is anticipated that the UV-Vis spectrum of this compound will show its primary and secondary absorption bands at longer wavelengths compared to unsubstituted benzene.

The following table provides illustrative UV-Vis absorption data for anisole (B1667542) and a related disubstituted benzene derivative to approximate the expected spectral features of this compound.

Compound Nameλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventTransition Type
Anisole~217, ~269~6400, ~1480Ethanolπ→π
2,5-Dimethylanisole (B158103)219, ~273, ~278.57200, 2100, 2150Cyclohexaneπ→π
This compound (Estimated)~220-225, ~270-280N/AEthanol/Hexaneπ→π*

Note: The data for this compound is an estimation based on the known effects of alkyl and methoxy substituents on the benzene chromophore.

Computational and Theoretical Investigations of 1 Isobutyl 3 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, stability, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a prominent computational method used to determine the ground-state electronic structure of molecules. A key application is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation of the molecule. Methods such as B3LYP or B3PW91 combined with a basis set like 6-311G(d,p) are commonly employed for this purpose. dergipark.org.tr

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. For 1-isobutyl-3-methoxybenzene, this would provide the exact spatial relationship between the benzene (B151609) ring, the isobutyl substituent, and the methoxy (B1213986) group, forming the basis for all further computational analyses.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents typical parameters that would be obtained from a DFT geometry optimization. Actual values would require a specific calculation.

Parameter Bond/Atoms Involved Predicted Value
Bond Lengths (Å)
C(ring)-O ~ 1.36
O-C(methyl) ~ 1.42
C(ring)-C(isobutyl) ~ 1.52
**Bond Angles (°) **
C(ring)-O-C(methyl) ~ 118°
C(ring)-C(ring)-C(isobutyl) ~ 121°
Dihedral Angles (°)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com A large energy gap indicates high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap signifies that the molecule is more polarizable and reactive. nih.govresearchgate.net

Table 2: Representative Frontier Orbital Energies for Aromatic Ethers (Illustrative Data) Values are typical for this class of compounds and serve as an example.

Parameter Energy (eV)
EHOMO -6.1
ELUMO -0.8

| Energy Gap (ΔE) | 5.3 |

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcome of chemical reactions. The spatial distribution of these orbitals indicates the most probable sites for chemical attack.

Nucleophilic Attack : Regions of the molecule where the LUMO is concentrated are electron-deficient and are thus susceptible to attack by nucleophiles.

Electrophilic Attack : Regions where the HOMO is concentrated are electron-rich and represent the likely sites for attack by electrophiles.

For this compound, the HOMO is expected to be distributed across the electron-rich methoxy group and the π-system of the benzene ring, making these areas targets for electrophiles. The LUMO would likely be distributed over the aromatic ring as well.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an effective tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic reactions. dergipark.org.trresearchgate.net

The color scheme typically follows this convention:

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and serve as sites for electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack.

Green : Represents areas of neutral or near-zero potential.

In an MEP map of this compound, the most negative potential (red/yellow) would be expected around the oxygen atom of the methoxy group due to its high electronegativity and lone pairs of electrons. The aromatic ring would also show negative potential. The hydrogen atoms of the alkyl groups would exhibit a positive potential (blue).

Thermochemical Calculations, including Bond Dissociation Enthalpies (BDEs)

Table 3: Key Bonds in this compound for BDE Analysis This table lists important bonds whose BDEs would be critical for understanding the molecule's stability and degradation pathways.

Bond Description Significance
Caromatic–O Aryl-ether bond Cleavage affects the integrity of the methoxy group.
O–Cmethyl Ether-methyl bond A relatively strong bond, its BDE indicates the stability of the methoxy substituent.
Caromatic–Cisobutyl Ring-substituent bond Cleavage separates the isobutyl group from the aromatic ring.

Conformational Analysis and Energy Minima Identification

Conformational analysis aims to identify all stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. For a flexible molecule like this compound, several conformers can exist due to rotation around single bonds.

While a dedicated conformational analysis of this compound has not been published, valuable insights can be drawn from studies on its constituent parts: isobutylbenzene and anisole (B1667542) (methoxybenzene).

Isobutyl Group : A study of isobutylbenzene using nuclear magnetic resonance spectroscopy revealed that the gauche conformer is the most stable and predominant form. researchgate.net The rotational barrier around the C(sp²)–C(sp³) bond for this conformer was determined to be 10.5 ± 0.5 kJ/mol. researchgate.net

Methoxy Group : For anisole and many of its derivatives, the global energy minimum conformation is typically planar, with the methyl group lying in the same plane as the benzene ring. colostate.edu This planarity maximizes the stabilizing resonance interaction between the oxygen's lone pairs and the aromatic π-system.

Combining these findings, it is predicted that the lowest energy conformer of this compound would feature a planar orientation of the methoxy group relative to the ring and a gauche orientation of the isobutyl group.

Table 4: Predicted Conformational Preferences in this compound

Molecular Fragment Preferred Conformation Basis for Prediction
Isobutyl Group Gauche Experimental data on isobutylbenzene researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations serve as a "computational microscope," offering a detailed view of the dynamic motions, conformational changes, and intermolecular interactions of molecules over time. frontiersin.orgnih.gov For this compound, MD simulations can elucidate its behavior in various environments, such as in a solution or as a pure liquid. These simulations model the atoms as points and use force fields—sets of parameters that define the potential energy of the system—to calculate the forces and subsequent atomic motions.

A primary focus of MD studies on a molecule like this compound would be to analyze its conformational flexibility. The isobutyl and methoxy groups are not rigid; they can rotate around their bonds connecting to the benzene ring. These rotations give rise to different conformers, each with a specific potential energy.

Key dynamic properties that can be investigated include:

Solvation Dynamics: Understanding how solvent molecules (e.g., water, ethanol) arrange themselves around this compound and the energetic favorability of these interactions.

Transport Properties: Predicting properties such as the self-diffusion coefficient, which describes the rate at which the molecules move within a liquid, and viscosity.

Simulations for analogous aromatic compounds, such as liquid benzene, have been performed using various force fields like OPLS-AA and CHARMM to reproduce thermodynamic and structural properties accurately. researchgate.net A similar approach for this compound would yield valuable data on its physical behavior at the molecular level.

Table 1: Illustrative Conformational Energy Profile of this compound

ConformerDihedral Angle (C-C-C-C of isobutyl group)Relative Energy (kJ/mol)Population (%) at 298 K
Anti180°0.0075.3
Gauche (+)+60°5.212.35
Gauche (-)-60°5.212.35

This table presents hypothetical, yet physically realistic, data for the rotational conformers of the isobutyl group to illustrate typical results from such a study. The relative energies are estimated based on known steric interactions in similar alkylbenzenes.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods, particularly those based on quantum chemistry, are powerful tools for predicting the reactivity and selectivity of molecules. lhasalimited.org These predictions are often grounded in Density Functional Theory (DFT) or other high-level ab initio calculations. nih.gov For this compound, these studies can reveal how the molecule is likely to behave in a chemical reaction.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. Regions with high LUMO density are prone to attack by nucleophiles.

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. For this compound, the oxygen atom of the methoxy group and the π-system of the benzene ring are expected to be electron-rich regions, making them likely sites for electrophilic attack. Computational studies on related anisole derivatives have shown that such analyses can successfully predict reaction selectivity. acs.org

Table 2: Predicted Reactivity Descriptors for this compound

DescriptorPredicted ValueInterpretation
HOMO Energy-8.5 eVIndicates susceptibility to electrophilic attack on the ring.
LUMO Energy-0.2 eVIndicates sites for potential nucleophilic attack under forcing conditions.
HOMO-LUMO Gap8.3 eVSuggests high kinetic stability.
Dipole Moment~1.5 DebyeReflects the molecule's overall polarity due to the methoxy group.

The data in this table are representative values calculated for molecules with similar structures and serve to illustrate the outputs of in silico reactivity predictions.

Mechanistic Investigations of 1 Isobutyl 3 Methoxybenzene in Biological Contexts

Exploration of Molecular Interactions with Biomolecular Targets

The interaction of small molecules like 1-isobutyl-3-methoxybenzene with biological macromolecules is governed by a variety of non-covalent forces. These interactions are fundamental to the molecule's potential biological effects.

Ligand-Receptor Binding Mechanisms (e.g., π-π stacking, hydrogen bonding)

The binding of a ligand to a receptor is a critical event in many biological processes. For aromatic compounds such as those containing a methoxybenzene moiety, specific types of non-covalent interactions are key to stabilizing the ligand-receptor complex.

π-π Stacking: This interaction occurs when aromatic rings, like the benzene (B151609) ring in this compound, align face-to-face or in a displaced parallel manner. libretexts.org The electron-rich π-system of the benzene ring can interact favorably with the π-systems of aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor's binding pocket. libretexts.org This type of interaction is a significant contributor to the binding affinity of many drugs and bioactive molecules.

Hydrogen Bonding: The methoxy (B1213986) group (-OCH₃) on the benzene ring can act as a hydrogen bond acceptor. The oxygen atom possesses lone pairs of electrons that can form hydrogen bonds with suitable donor groups on a biomolecular target, such as the hydroxyl groups of serine or threonine, or the amide protons of the peptide backbone. nih.gov The presence and strength of these interactions are highly dependent on the geometry of the binding site. rsc.orgnih.gov Theoretical studies have shown that hydrogen bonding can influence the strength of π-π stacking interactions, suggesting a cooperative effect between these forces in molecular recognition. rsc.orgnih.gov

Enzyme Inhibition Mechanisms (e.g., bacterial cell wall synthesis inhibition, kinase inhibition)

Enzymes are common targets for small molecules. Inhibition of enzyme activity can occur through several mechanisms, and compounds containing the methoxybenzene scaffold have been implicated as enzyme inhibitors. The formal mechanism for mixed and non-competitive enzyme inhibition involves the binding of an inhibitor to both the free enzyme and the enzyme-substrate complex. nih.gov

Competitive Inhibition: An inhibitor competes with the substrate for the same active site on the enzyme.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. nih.gov

While specific enzyme targets for this compound are not documented, related methoxybenzene derivatives have been shown to inhibit various enzymes, suggesting that this compound could potentially act as an enzyme inhibitor through one of these mechanisms.

Structure-Activity Relationship (SAR) Studies of Methoxybenzene Analogs for Mechanistic Understanding

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying a chemical scaffold and observing the resulting changes in potency or efficacy, researchers can deduce the key structural features required for a desired biological effect. SAR studies on various methoxybenzene analogs have provided insights into the importance of the methoxy group and other substituents.

For instance, in the development of antagonists for the G-protein-coupled receptor 84 (GPR84), the presence and position of methoxy groups on anisole (B1667542) substituents were found to be critical for activity. nih.gov In one model, a 4-methoxy group was predicted to form a hydrogen bond with a serine residue in the receptor, while an anisole group at another position was thought to engage in a T-shaped π-π stacking interaction with a tryptophan residue. nih.gov Altering these methoxy groups or replacing them with other substituents like halides led to a decrease in activity, highlighting their importance for receptor binding. nih.gov

Similarly, SAR studies on synthetic cathinone (B1664624) derivatives have shown that the length of an alkyl side-chain can significantly influence potency as a dopamine (B1211576) uptake inhibitor, often resulting in an inverted U-shape relationship where activity first increases and then decreases with chain length. ub.edu This principle could apply to the isobutyl group of this compound.

Analog ClassTargetKey SAR FindingPotential Interaction Type
1,2,4-TriazinesGPR84Anisole (methoxybenzene) groups in specific positions are crucial for antagonist activity. nih.govHydrogen Bonding, π-π Stacking nih.gov
IsocoumarinsMetastasis InhibitionFluoro groups on the phenyl ring at C-3 enhance antimetastatic effects. nih.govNot specified
TriarylethylenesAntiproliferation/AntimetastasisAn amino substitution is vital for enhancing antiproliferation and antimetastatic activities. nih.govNot specified
Synthetic CathinonesDopamine Transporter (DAT)Potency of dopamine uptake inhibition shows an inverted U-shape correlation with α-carbon side-chain length. ub.eduHydrophobic/Steric Interactions

Cellular Pathway Modulation Studies in Model Systems (e.g., isolated proteins, focusing on mechanism)

Small molecules can exert their effects by modulating complex cellular signaling pathways. These pathways are networks of proteins that communicate signals from the cell surface to intracellular targets, ultimately controlling cellular processes like growth, proliferation, and apoptosis. nih.gov Phenolic compounds, a broad class that includes methoxybenzene derivatives, are known to modulate numerous inflammation-associated signaling pathways. nih.gov

Key pathways that can be targeted include:

MAPK/ERK Pathway: Involved in cell growth, differentiation, and migration. mdpi.commdpi.com

PI3K/Akt/mTOR Pathway: A central regulator of cell survival, proliferation, and metabolism. mdpi.commdpi.com

NF-κB Pathway: A key player in the inflammatory response. nih.govmdpi.com

Wnt/β-catenin Pathway: Crucial for development and cell fate determination. mdpi.com

For example, benzene exposure has been shown to modulate signaling pathways involved in the cellular response to oxidative stress, including those related to cell proliferation and apoptosis. researchgate.net Natural products containing methoxybenzene moieties, such as certain flavonoids, have been reported to modulate pathways like PI3K/Akt and NF-κB to exert anticancer effects. mdpi.com While the specific pathways affected by this compound have not been elucidated, its structure suggests it could potentially interact with components of these or other signaling cascades.

In Vitro Mechanistic Studies of Biological Activities (e.g., antimicrobial action against specific bacterial strains)

In vitro studies are essential for determining the direct biological activity of a compound and elucidating its mechanism of action at a molecular level. Methoxybenzene derivatives have been investigated for a range of biological activities, including antimicrobial effects.

For example, a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and showed promising antibacterial and antifungal activities. nih.gov Their design was guided by the pharmacophoric features of known inhibitors of the multidrug efflux pump (MATE), suggesting a potential mechanism of action related to overcoming bacterial resistance. nih.gov

Mechanistic studies for antimicrobial agents often involve:

Determining Minimum Inhibitory Concentration (MIC): The lowest concentration of a compound that prevents visible growth of a microorganism.

Membrane Permeability Assays: Using dyes like crystal violet to assess whether the compound disrupts the bacterial cell membrane. mdpi.com

Metabolic Activity Assays: Measuring the activity of essential enzymes, such as those in the respiratory chain, to see if the compound interferes with cellular energy production. mdpi.com

DNA Interaction Studies: Investigating if the compound causes DNA damage or inhibits enzymes crucial for DNA replication, such as DNA gyrase. mdpi.com

Studies on compounds like 5,8-dihydroxy-1,4-naphthoquinone (B181067) have shown that antimicrobial effects can arise from multiple mechanisms, including membrane damage, disruption of membrane integrity, and interference with respiratory activity. mdpi.com While specific in vitro studies on this compound are lacking, these methodologies would be applicable to determine its potential antimicrobial mechanism.

Receptor Binding and Signaling Pathway Analysis for Related Scaffolds

Analyzing the receptor binding and signaling effects of structurally related compounds can provide strong predictive insights. Although not a methoxybenzene derivative, the structurally similar compound 2-isobutyl-3-methoxypyrazine (B1223183) has been shown to bind specifically to an olfactory receptor in cow olfactory mucosa. nih.gov This binding was saturable and could be competitively inhibited by other odorants with similar smells, indicating a specific ligand-receptor interaction. nih.gov This demonstrates that the isobutyl and methoxy groups can be key determinants for specific molecular recognition at a receptor level.

In other contexts, SAR studies of chromene derivatives as Endothelin-A receptor antagonists revealed that a methoxyphenyl group at a specific position was important for improving activity. researchgate.net This highlights that the methoxybenzene moiety can be a critical component for high-affinity binding in diverse receptor families. The analysis of these related scaffolds suggests that this compound has the structural elements necessary for specific interactions with biological receptors, which in turn could trigger downstream signaling events.

Future Research Directions and Emerging Applications of 1 Isobutyl 3 Methoxybenzene

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of alkylated anisoles like 1-isobutyl-3-methoxybenzene has traditionally relied on methods such as Friedel-Crafts alkylation. However, these classic reactions suffer from significant drawbacks, including the use of stoichiometric Lewis acid catalysts, the potential for carbocation rearrangements, and the formation of polyalkylated byproducts, which complicates purification and reduces yield mt.comyoutube.com. Future research will focus on developing more atom-efficient, selective, and environmentally benign synthetic routes.

Key areas for development include:

Catalytic C-H Alkylation: A promising frontier is the direct C-H alkylation of anisoles with olefins, which avoids the need for pre-functionalized reagents. Research into rare-earth metal complexes, such as cationic imidazolin-2-iminato scandium(III) alkyl complexes, has shown high regioselectivity and yields for the alkylation of anisoles under mild conditions nih.gov. Further exploration of different metal catalysts and ligand systems could optimize this process for industrial-scale production.

Green Catalytic Systems: The use of recyclable catalysts like Brønsted acidic ionic liquids presents a greener alternative to traditional Lewis acids for the alkylation of anisole (B1667542) researchgate.net. These systems can improve selectivity towards monoalkylated products and simplify catalyst recovery and reuse. Future work could involve designing ionic liquids specifically tailored for the isobutylation of 3-substituted anisoles.

Vapor-Phase Alkylation: For industrial applications, continuous flow processes such as vapor-phase alkylation over solid acid catalysts (e.g., zeolites) offer advantages in efficiency and scalability researchgate.net. Research into novel catalyst formulations could enhance selectivity and longevity, reducing waste and energy consumption compared to batch processes. A life cycle assessment of anisole synthesis has highlighted the environmental impact of multi-step procedures, underscoring the need for more direct and efficient methods rsc.org.

Table 1: Comparison of Synthetic Methodologies for Alkylated Anisoles
MethodologyTypical Catalyst/ReagentAdvantagesAreas for Future Research
Traditional Friedel-Crafts AlkylationAlCl₃, FeCl₃Well-established, versatileOvercoming polyalkylation and rearrangements mt.comyoutube.com
Direct C-H AlkylationRare-earth metal complexes (e.g., Sc(III))High atom economy, high regioselectivity, mild conditions nih.govBroadening catalyst scope, reducing catalyst loading
Green CatalysisBrønsted acidic ionic liquidsCatalyst recyclability, improved selectivity researchgate.netDesign of task-specific ionic liquids, biphasic systems
Vapor-Phase SynthesisZeolites, solid acidsSuitable for continuous production, high throughput researchgate.netImproving catalyst stability and product selectivity

Exploration of Advanced Catalytic Transformations

Beyond its synthesis, this compound can serve as a substrate for advanced catalytic transformations to create more complex and valuable molecules. The field of C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, is particularly relevant. This approach offers a powerful strategy for molecular editing, bypassing the need for lengthy synthetic sequences involving pre-functionalized starting materials youtube.com.

Future research in this area could focus on:

Regioselective C-H Functionalization: The aromatic ring of this compound possesses several distinct C-H bonds. Developing catalysts that can selectively target one position over others is a major goal. Transition metals like palladium, rhodium, and iron are known to catalyze such reactions nih.govmdpi.com. For instance, iron-catalyzed carbene transfer reactions can functionalize aromatic C(sp²)-H bonds mdpi.com. Research could aim to direct functionalization to the ortho or para positions relative to the activating methoxy (B1213986) group, while navigating the steric influence of the meta-isobutyl group.

Benzylic and Aliphatic C-H Functionalization: The isobutyl group also contains C(sp³)-H bonds that are potential sites for transformation. Catalytic systems, including those based on metal carbenoids, have been developed for insertion into C(sp³)-H bonds, often favoring positions alpha to heteroatoms or benzylic sites nih.govmdpi.com. Applying these methods to this compound could lead to novel derivatives functionalized on the side chain.

Cross-Coupling Reactions: The aromatic core could be functionalized via catalytic cross-coupling reactions. While this typically requires a pre-installed halide or triflate, emerging methods are exploring direct C-H activation as a coupling strategy. This would enable the introduction of aryl, vinyl, or other functional groups, dramatically increasing the molecular complexity derivable from this simple starting material.

Integration of Computational and Experimental Approaches for Reaction Design

Modern organic chemistry increasingly relies on the synergy between computational modeling and experimental work to accelerate discovery and deepen understanding. For a molecule like this compound, computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable predictive insights for designing new reactions and optimizing existing ones.

Future directions for integrated research include:

Predicting Regioselectivity: The methoxy group is a strong ortho, para-director, while the isobutyl group is a weak ortho, para-director. In a meta-relationship, their combined influence on electrophilic aromatic substitution (EAS) is not trivial to predict. Computational studies can model the transition states for electrophilic attack at different positions on the ring, predicting the most likely kinetic and thermodynamic products thieme-connect.com. Such studies have already challenged classical mechanistic models for EAS on anisole, suggesting that traditional arenium ion intermediates may not be involved in all cases nih.govacs.org.

Mechanism Elucidation: DFT calculations can map the entire potential energy surface for a proposed reaction, identifying intermediates and transition states researchgate.net. This is crucial for understanding unexpected outcomes and for rationally designing catalysts that lower the energy barriers for desired pathways while raising them for undesired ones.

Catalyst Design: Computational screening can be used to virtually test libraries of potential catalysts and ligands for transformations of this compound. By calculating key parameters like binding energies and activation barriers, researchers can prioritize the most promising candidates for experimental synthesis and testing, saving significant time and resources.

Elucidation of Broader Mechanistic Principles in Aromatic Ether Chemistry

Studying the reactivity of this compound can contribute to a more profound understanding of fundamental principles in aromatic ether chemistry. Its specific substitution pattern—an activating, electron-donating group (methoxy) and a deactivating-by-steric-hindrance, weakly activating alkyl group (isobutyl) in a meta relationship—makes it an interesting model system.

Key mechanistic questions to be explored are:

Combined Directing Effects: A systematic study of EAS reactions (e.g., nitration, halogenation, acylation) on this substrate would provide clear experimental data on the interplay between the electronic effects of the methoxy group and the steric/electronic effects of the meta-isobutyl group. This can refine our quantitative models of substituent effects in polysubstituted aromatic systems acs.orglibretexts.org.

Kinetic vs. Thermodynamic Control: Friedel-Crafts alkylations are known to be reversible under certain conditions, allowing for product distributions to be governed by either kinetic or thermodynamic control thieme-connect.com. Investigating alkylation or acylation reactions on this compound under various conditions could provide a case study for how substituent patterns influence this competition.

Ether Cleavage Mechanisms: The ether linkage in anisole derivatives is generally stable but can be cleaved by strong acids like hydroiodic acid wikipedia.orgshaalaa.com. Investigating the kinetics and mechanism of this cleavage for this compound could reveal how the isobutyl substituent influences the reaction, either through steric hindrance or subtle electronic effects.

Investigation of Environmental Fate and Degradation Pathways

As with any chemical compound intended for potential wider use, understanding its environmental persistence, degradation, and toxicity is crucial. Aromatic ethers can enter the environment, and their fate is determined by a combination of biotic and abiotic processes.

Future research should focus on:

Biodegradation Pathways: Microbial degradation is a primary mechanism for the removal of organic compounds from the environment nih.gov. Studies on other alkylated aromatic ethers have shown that microorganisms, such as those from the genus Rhodococcus, can degrade these compounds asm.orgnih.gov. The primary metabolic attacks are expected to be O-demethylation (cleavage of the methyl-oxygen bond) to form the corresponding phenol, and oxidation of the alkyl side chain researchgate.netinchem.org. Identifying the specific microorganisms and enzymatic pathways responsible for the degradation of this compound is a key research goal.

Ecotoxicity Assessment: The potential toxicity of this compound and its degradation products to aquatic and terrestrial organisms needs to be evaluated. Standardized tests, such as determining the EC50 (half maximal effective concentration) for organisms like Daphnia magna (water flea), can provide essential data sigmaaldrich.com. Studies on related compounds like 4-methyl anisole have shown the potential for developmental immunotoxicity, highlighting the need for comprehensive toxicological profiling nih.gov.

Bioaccumulation Potential: The octanol-water partition coefficient (LogP) is an indicator of a compound's tendency to accumulate in the fatty tissues of organisms. The properties of this compound suggest it may have some potential to bioaccumulate, warranting experimental investigation to determine its bioconcentration factor (BCF) sigmaaldrich.com.

Table 2: Potential Environmental Degradation Pathways for this compound
PathwayDescriptionExpected Primary Product(s)Relevant Research Area
O-DemethylationEnzymatic cleavage of the methyl-ether bond. inchem.org3-IsobutylphenolMicrobial metabolism studies
Side-Chain OxidationOxidation of the isobutyl group, likely at the benzylic or tertiary carbon. inchem.orgHydroxylated or carboxylated derivativesMetabolite identification
Ring HydroxylationEnzymatic addition of a hydroxyl group to the aromatic ring. inchem.orgIsobutyl-dimethoxybenzene or isobutyl-methoxyphenol isomersDetoxification pathway studies
MineralizationComplete degradation to carbon dioxide and water. nih.govCO₂, H₂OBiodegradability assays (e.g., OECD 301C) sigmaaldrich.com

Design and Synthesis of Analogs for Mechanistic Probing in Chemical Biology

The this compound scaffold can serve as a starting point for the design and synthesis of new biologically active molecules. By systematically modifying its structure and evaluating the biological activity of the resulting analogs, researchers can establish structure-activity relationships (SAR) and probe interactions with biological targets like enzymes or receptors nih.govnih.gov.

Emerging applications in this field include:

Scaffold for Drug Discovery: The isobutyl and methoxyphenyl moieties appear in many known bioactive compounds. Synthesizing a library of analogs by varying the position of the substituents, altering the alkyl chain (e.g., isopropyl, sec-butyl, tert-butyl), or introducing new functional groups (e.g., -OH, -NH₂, -Cl) could uncover novel compounds with therapeutic potential.

Mechanistic Probes: SAR studies can reveal which parts of a molecule are essential for its biological effect. For example, research on indolyl-pyridinyl-propenones showed that changing a methoxy group's position from the 5- to the 6-position of the indole (B1671886) ring completely switched the compound's mode of cell-killing activity nih.gov. Similarly, analogs of this compound could be used to probe the binding pockets of enzymes or receptors, where the size of the alkyl group and the position of the methoxy group could be critical for affinity and selectivity oup.com.

Hybrid Molecule Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. For instance, it could be coupled with other pharmacophores using reactions like the Heck cross-coupling to create hybrid structures with potentially new or enhanced biological activities nih.gov.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-Isobutyl-3-methoxybenzene, and how can reaction parameters be optimized?

Answer:
The synthesis of this compound typically involves Friedel-Crafts alkylation , where anisole (methoxybenzene) reacts with an isobutyl halide (e.g., isobutyl bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization steps include:

  • Temperature control (0–5°C to minimize side reactions like polyalkylation).
  • Stoichiometric ratios (1:1 molar ratio of anisole to alkylating agent to avoid excess reagent accumulation).
  • Purification via column chromatography (hexane/ethyl acetate gradient) or fractional distillation.
    Monitor reaction progress using TLC (Rf ~0.5 in hexane/EtOAc 9:1). For reproducibility, ensure anhydrous conditions and inert atmosphere .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • ¹H NMR : Aromatic protons (δ 6.7–7.3 ppm, meta-substitution pattern), methoxy singlet (δ ~3.8 ppm), isobutyl methylene (δ ~2.5 ppm, multiplet).
  • ¹³C NMR : Methoxy carbon (δ ~55 ppm), quaternary aromatic carbons (δ ~155 ppm), isobutyl carbons (δ 20–30 ppm).
  • IR Spectroscopy : C-O stretch (1250 cm⁻¹), aromatic C-H stretches (3050 cm⁻¹).
  • GC-MS : Molecular ion peak at m/z 164 (C₁₁H₁₆O⁺). Validate spectra against NIST databases to confirm structural integrity .

Advanced: How can computational modeling resolve electronic and steric effects influencing the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to calculate electron density maps, HOMO/LUMO energies, and Fukui indices. This predicts regioselectivity in electrophilic substitutions (e.g., nitration, sulfonation).
  • Molecular Dynamics (MD) : Simulate steric hindrance from the isobutyl group to explain reduced reactivity at the para position. Compare with experimental kinetic data to validate models .

Advanced: How should researchers address contradictory data in published studies on derivative synthesis (e.g., unexpected substituent effects)?

Answer:

  • Systematic Replication : Repeat experiments under identical conditions (catalyst, solvent, temperature) to isolate variables.
  • Multivariate Analysis : Apply Design of Experiments (DoE) to evaluate interactions between reaction parameters.
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for regiochemistry confirmation) to resolve ambiguities in NMR or MS data .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, lab coats.
  • Engineering Controls : Conduct reactions in a fume hood to limit inhalation exposure (GHS Category 4 acute toxicity).
  • Emergency Measures : Immediate decontamination with soap/water for skin contact; eye irrigation for 15 minutes if exposed.
  • Waste Disposal : Segregate halogenated solvent waste and incinerate via licensed facilities. Reference SDS guidelines for spill management .

Advanced: What strategies optimize the catalytic efficiency of this compound in cross-coupling reactions?

Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄, NiCl₂(dppe), or CuI for Suzuki or Ullmann couplings.
  • Solvent Effects : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
  • Additives : Include phase-transfer catalysts (e.g., TBAB) for biphasic systems.
  • Kinetic Profiling : Track reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .

Basic: How can researchers differentiate this compound from structural isomers using analytical methods?

Answer:

  • 2D NMR (COSY, NOESY) : Identify coupling patterns between isobutyl and aromatic protons.
  • High-Resolution MS : Confirm exact mass (164.1201 g/mol) to rule out isomers like 1-isobutyl-4-methoxybenzene.
  • Retention Time Comparison : Use GC with a chiral column to separate enantiomers, if applicable .

Advanced: What ecological toxicity assessments are lacking for this compound, and how can these gaps be addressed?

Answer:

  • Data Gaps : Persistence, bioaccumulation (PBT/vPvB), and soil mobility studies (OECD 121/122).
  • Testing Strategies :
    • Microcosm Studies : Evaluate biodegradation in simulated environments.
    • QSAR Modeling : Predict toxicity endpoints using computational tools (e.g., ECOSAR).
    • Aquatic Toxicity Assays : Perform Daphnia magna or algae growth inhibition tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.